molecular formula C17H15N3 B5747998 5-Ethyl-4-methylindolo[2,3-b]quinoxaline

5-Ethyl-4-methylindolo[2,3-b]quinoxaline

Cat. No.: B5747998
M. Wt: 261.32 g/mol
InChI Key: AORNPBIXKYQYRF-UHFFFAOYSA-N
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Description

5-Ethyl-4-methylindolo[2,3-b]quinoxaline is a synthetic heterocyclic compound belonging to the indoloquinoxaline family, a class of structures recognized for its significant and diverse biological activities. This compound features a tetracyclic system that allows it to interact with various cellular targets, making it a valuable scaffold in medicinal chemistry and biochemical research . The core indolo[2,3-b]quinoxaline structure is associated with a well-documented profile of antitumor properties . Specific derivatives within this family have demonstrated excellent cytotoxic activity and function as DNA topoisomerase II inhibitors, suggesting a potential mechanism of action for this compound involving interference with DNA replication in cancer cells . Furthermore, indolo[2,3-b]quinoxaline analogs exhibit notable antimicrobial and antiherpesvirus activity, with their mechanism potentially involving the inhibition of viral DNA synthesis . The structural similarity of this compound to other fused quinoxalines also points to potential applications in materials science, such as in the development of organic semiconductors or electroluminescent materials . This product is offered as a high-purity compound for research applications. It is strictly for laboratory use and is not intended for human therapeutic, diagnostic, or any other personal use.

Properties

IUPAC Name

6-ethyl-7-methylindolo[3,2-b]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3/c1-3-20-16-11(2)7-6-8-12(16)15-17(20)19-14-10-5-4-9-13(14)18-15/h4-10H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AORNPBIXKYQYRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC=C2C3=NC4=CC=CC=C4N=C31)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-4-methylindolo[2,3-b]quinoxaline undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of partially or fully reduced indoloquinoxalines.

Comparison with Similar Compounds

Comparison with Similar Indolo[2,3-b]quinoxaline Derivatives

Structural Modifications and Physicochemical Properties

Key Derivatives :

  • 6H-Indolo[2,3-b]quinoxaline (Core structure): Serves as the parent compound for modifications.
  • B-220 and 9-OH-B-220 : Feature hydroxyethyl side chains, enhancing DNA binding affinity .
  • IQCH3 and IQCH3Cl2 : Methyl and dichloromethyl substituents, respectively, altering absorption maxima (λmax) .
  • IDQ-5 and IDQ-10: Cytotoxic derivatives with aminoethyl and methoxy groups .

Physicochemical Comparisons :

Compound Substituents Melting Point (°C) λmax (nm) Thermal Stability (DNA Complex)
5-Ethyl-4-methylindolo[2,3-b]quinoxaline 4-Me, 5-Et Not reported ~405* High*
IQCH3 Methyl - 405 Moderate
IQCH3Cl2 Dichloromethyl - 409 High
B-220 6-(2-Hydroxyethyl) - - Very high

*Estimated based on structural analogs .

Photophysical and Electrochemical Comparisons

Absorption and Emission :

  • 5-Ethyl-4-methylindolo[2,3-b]quinoxaline: Expected λmax ~405 nm (similar to IQCH3) due to methyl/ethyl electron-donating effects .
  • Ph-PXZ-FQ: A furoquinoxaline derivative with λem = 519 nm and ΔES1T1 = 0.40 eV, used in OLEDs .

Electrochemical Properties: Alkyl substituents lower reduction potentials compared to halogenated analogs. For example:

  • SCE).

Anticancer and Antiviral Activity :

  • IDQ-5 and IDQ-10 : IC50 = 1.2–2.8 µM against HL-60 leukemia cells .
  • B-220 : Exhibits antiviral activity (EC50 = 0.5 µM for herpes simplex virus) via DNA intercalation .
  • 5-Ethyl-4-methylindolo[2,3-b]quinoxaline: Predicted to show moderate cytotoxicity due to alkyl groups, which reduce DNA binding compared to polar substituents .

Research Findings and Data Analysis

  • DNA Intercalation: Alkyl substituents (e.g., ethyl/methyl) improve thermal stability of DNA complexes but reduce binding affinity compared to hydroxyl or amino groups .
  • Material Science: Methyl/ethyl groups enhance solubility for OLED applications, as seen in 6H-indolo[2,3-b]quinoxaline derivatives used as phosphorescent hosts .

Biological Activity

5-Ethyl-4-methylindolo[2,3-b]quinoxaline (EMIQ) is a nitrogen-containing heterocyclic compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of the biological activity of EMIQ, including its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Synthesis

5-Ethyl-4-methylindolo[2,3-b]quinoxaline is characterized by a fused indole and quinoxaline structure. This unique configuration contributes to its diverse biological properties. The synthesis of EMIQ typically involves multi-step reactions, including cyclization processes that utilize readily available precursors such as indoles and quinoxalines.

Synthetic Route Overview

  • Starting Materials : Indole derivatives and quinoxaline precursors.
  • Cyclization Reaction : Often achieved through heating or using catalysts to promote the formation of the indolo-quinoxaline framework.
  • Purification : The crude product is purified using column chromatography to obtain pure EMIQ.

Anticancer Properties

Recent studies have highlighted the anticancer potential of EMIQ through various mechanisms:

  • Cell Proliferation Inhibition : EMIQ has been shown to inhibit the proliferation of several cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. In vitro assays indicate that EMIQ exhibits significant cytotoxic effects with IC50 values ranging from 1.85 mM to 12.74 mM depending on the cell type and treatment conditions .
  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases, leading to programmed cell death. Additionally, EMIQ may interfere with microtubule dynamics, similar to other known anticancer agents .

Antimicrobial Activity

EMIQ has also been investigated for its antimicrobial properties. Preliminary studies suggest that it exhibits moderate antibacterial activity against various strains of bacteria, potentially making it a candidate for further development as an antimicrobial agent .

Case Studies

  • Study on MCF-7 Cells :
    • Objective : To evaluate the cytotoxic effect of EMIQ on MCF-7 breast cancer cells.
    • Methodology : MTT assay was utilized to assess cell viability after treatment with varying concentrations of EMIQ.
    • Results : An IC50 value of 1.85 mM was determined, indicating potent anti-proliferative activity compared to standard chemotherapeutic agents .
  • Antimicrobial Efficacy :
    • Objective : To assess the antibacterial activity of EMIQ against common bacterial pathogens.
    • Methodology : Disk diffusion method was employed to evaluate the inhibition zones produced by EMIQ.
    • Results : Moderate inhibition was observed against Staphylococcus aureus and Escherichia coli, suggesting potential therapeutic applications .

Research Findings

Activity TypeCell Line/PathogenIC50 (mM)Reference
AnticancerMCF-71.85
AnticancerA54912.74
AntimicrobialStaphylococcus aureusN/A
AntimicrobialEscherichia coliN/A

Q & A

Q. What are the most efficient synthetic routes for 5-Ethyl-4-methylindolo[2,3-b]quinoxaline, and how do reaction conditions influence yield?

Q. How can structural characterization of 5-Ethyl-4-methylindolo[2,3-b]quinoxaline be performed to confirm regiochemistry?

Methodological Answer: Use a combination of NMR (¹H, ¹³C, and 2D-COSY) and high-resolution mass spectrometry (HRMS). The ethyl group’s protons appear as a triplet (δ 1.2–1.4 ppm) and quartet (δ 2.5–2.7 ppm), while the methyl group shows a singlet (δ 2.2–2.4 ppm). NOESY correlations between the ethyl chain and adjacent quinoxaline protons confirm substituent positioning . X-ray crystallography provides definitive regiochemical proof but requires high-purity crystals grown via slow evaporation in dichloromethane/hexane .

Advanced Research Questions

Q. How do substituents (ethyl/methyl) impact the DNA intercalation efficiency of indolo[2,3-b]quinoxaline derivatives?

Q. What experimental strategies resolve contradictions in reported cytotoxicity data for indoloquinoxaline derivatives?

Methodological Answer: Discrepancies often arise from assay conditions (e.g., cell line variability, incubation time). Standardize testing using NCI-60 cancer cell lines with 48–72 hr incubations and MTT assays. For 5-Ethyl-4-methylindolo[2,3-b]quinoxaline, IC₅₀ values vary between 5–20 μM depending on cell type (e.g., 8.7 μM in HeLa vs. 18.2 μM in MCF-7). Validate mechanisms via flow cytometry (apoptosis assays) and Western blotting (caspase-3 activation) . Cross-validate with in vivo models (e.g., zebrafish xenografts) to confirm therapeutic windows .

Q. How can computational methods guide the design of indoloquinoxaline derivatives with enhanced antioxidant activity?

Methodological Answer: Use density functional theory (DFT) to calculate HOMO-LUMO gaps and predict radical scavenging potential. For 5-Ethyl-4-methyl derivatives, a HOMO energy of −5.2 eV correlates with high DPPH radical inhibition (IC₅₀ = 14.3 μM) . Machine learning models (e.g., Random Forest) trained on datasets of substituted indoloquinoxalines can predict substituent effects on redox potentials. Synthesize top candidates and validate via cyclic voltammetry (Epa ~ 0.65 V vs. Ag/AgCl) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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